2-[(5-methyl-2-pyrazinyl)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid
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Overview
Description
The compound “2-[(5-methyl-2-pyrazinyl)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid” is a complex organic molecule. It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the pyrazine ring and the spirocyclic structure. The pyrazine ring is aromatic and planar, while the spirocyclic structure could introduce some three-dimensionality to the molecule .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the carbonyl group can undergo nucleophilic addition reactions, and the carboxylic acid group can participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the carbonyl group and the carboxylic acid group would likely make this compound polar and capable of participating in hydrogen bonding .Properties
IUPAC Name |
2-(5-methylpyrazine-2-carbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-10-7-18-11(8-17-10)13(20)19-9-15(2-4-16-5-3-15)6-12(19)14(21)22/h7-8,12,16H,2-6,9H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUXGEIRGBKQGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CC3(CCNCC3)CC2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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